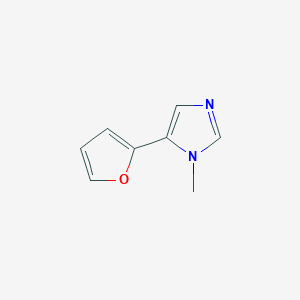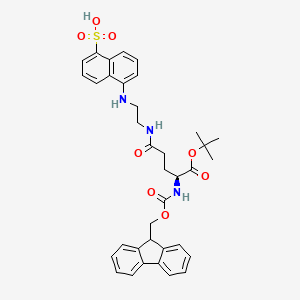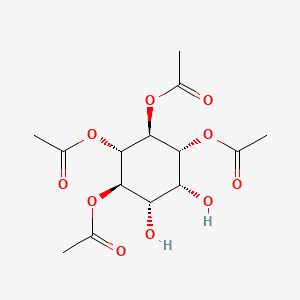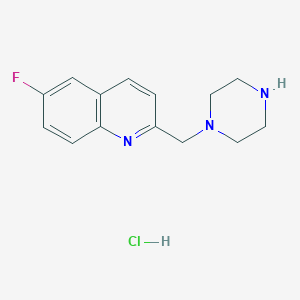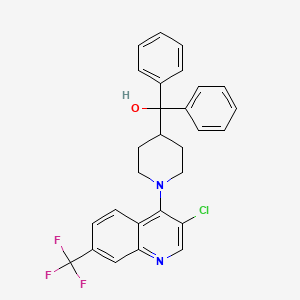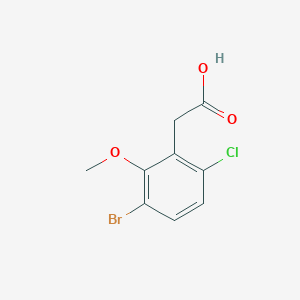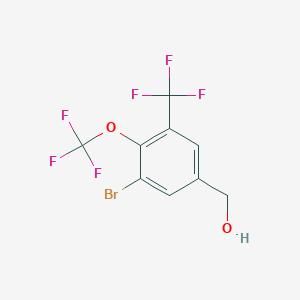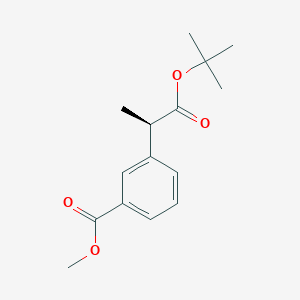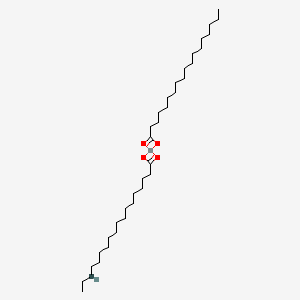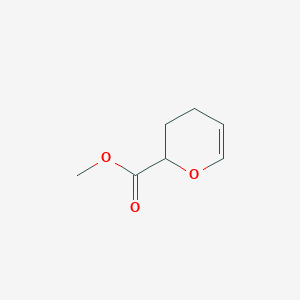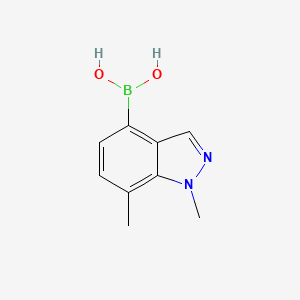
1,7-Dimethyl-1H-indazole-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-indazole-4-boronic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine can yield 1,7-dimethylindazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
化学反应分析
Types of Reactions
1,7-Dimethyl-1H-indazole-4-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
科学研究应用
1,7-Dimethyl-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As a boronic acid derivative, it is valuable in cross-coupling reactions to form complex organic molecules.
作用机制
The mechanism of action of 1,7-Dimethyl-1H-indazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
1H-Indazole-4-boronic acid: Lacks the methyl groups at positions 1 and 7, which can affect its reactivity and properties.
2-Methyl-1H-indazole-4-boronic acid: Has a methyl group at position 2 instead of positions 1 and 7.
1,3-Dimethyl-1H-indazole-4-boronic acid: Methyl groups are at positions 1 and 3 instead of 1 and 7.
Uniqueness
1,7-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions.
属性
分子式 |
C9H11BN2O2 |
|---|---|
分子量 |
190.01 g/mol |
IUPAC 名称 |
(1,7-dimethylindazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-4-8(10(13)14)7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 |
InChI 键 |
HMBKSPKUSLDUNC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=NN(C2=C(C=C1)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



